(3-Chloropyridin-2-yl)methanol

Description

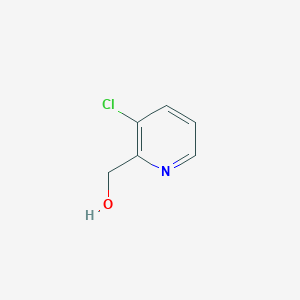

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIRTWLMWNXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440625 | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60588-81-0 | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chloropyridin-2-yl)methanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (3-Chloropyridin-2-yl)methanol. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science. All quantitative data is summarized for clarity, and where available, experimental protocols are detailed.

Chemical Structure and Identifiers

This compound is a substituted pyridine derivative characterized by a chloromethyl group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Chloro-2-pyridinemethanol, 3-Chloro-2-hydroxymethylpyridine, (3-Chloro-2-pyridyl)methanol |

| CAS Number | 60588-81-0 |

| Molecular Formula | C6H6ClNO[1] |

| SMILES | C1=CC(=C(N=C1)CO)Cl |

| InChI | InChI=1S/C6H6ClNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 |

| InChIKey | Not available in search results |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage procedures.

| Property | Value |

| Molecular Weight | 143.57 g/mol [1] |

| Appearance | Not available in search results |

| Melting Point | Not available in search results |

| Boiling Point | 234.9±25.0 °C (Predicted)[1] |

| Density | 1.324±0.06 g/cm³ (Predicted)[1] |

| pKa | 12.80±0.10 (Predicted)[1] |

| Storage Temperature | Room Temperature, under inert atmosphere[1] |

Synthesis and Reactivity

This compound serves as a key building block in organic synthesis. While specific, detailed experimental protocols for its synthesis were not found in the provided search results, a general logical workflow for the synthesis of similar pyridine methanols can be inferred. A common route involves the reduction of the corresponding carboxylic acid or ester.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Development

Substituted pyridinyl methanols are important intermediates in the development of pharmaceuticals and agrochemicals. For instance, related structures like (3-Chloropyridin-4-yl)phenyl methanol are utilized in the synthesis of drugs targeting neurological disorders and in the formulation of pesticides.[2] The structural motif of a chloropyridinylmethyl group is found in neonicotinoid insecticides like Imidacloprid, highlighting the significance of this class of compounds in agrochemistry.[3]

Role as a Chemical Intermediate

References

(3-Chloropyridin-2-yl)methanol CAS number 60588-81-0 characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-yl)methanol, with CAS number 60588-81-0, is a halogenated pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine ring and the influence of halogen substituents on the physicochemical properties of molecules. Pyridine scaffolds are integral components of numerous pharmaceuticals, and chlorinated derivatives often serve as key intermediates in the synthesis of complex molecular architectures. This technical guide provides a summary of the available characterization data, a plausible synthetic protocol, and an overview of its potential applications.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and potential formulation. The data presented below is a combination of information from various chemical suppliers and predicted values.

| Property | Value |

| CAS Number | 60588-81-0 |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Chloro-2-pyridinemethanol, (3-Chloro-2-pyridyl)methanol |

| Appearance | White to off-white solid (typical) |

| Boiling Point | 234.9 ± 25.0 °C (Predicted) |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) |

| Purity | Typically available in 95% to ≥98% purity |

| Storage Temperature | 2-8 °C, under an inert atmosphere |

Spectroscopic Characterization (Predicted and Analog-Based)

Direct experimental spectra for this compound are not widely available in the public domain. The following data is based on predictions and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the pyridine ring. A broad singlet for the hydroxyl proton would also be expected, the position of which is dependent on concentration and solvent.

-

Aromatic Protons (3H): Expected in the range of δ 7.0-8.5 ppm.

-

Methylene Protons (-CH₂OH, 2H): Expected as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet, variable position.

-

-

¹³C NMR (Predicted): The carbon-13 NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Aromatic Carbons: Five signals expected in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom would be significantly affected.

-

Methylene Carbon (-CH₂OH): Expected in the range of δ 60-70 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3400-3200 (broad) | O-H stretch (hydroxyl group) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic -CH₂) |

| ~1600, ~1470 | C=C and C=N stretching (pyridine ring) |

| ~1050 | C-O stretch (primary alcohol) |

| ~800-700 | C-Cl stretch |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 143 and an M+2 peak at m/z 145 with a ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen atom to give a peak at m/z 142.

-

Loss of the hydroxyl radical (•OH) to give a peak at m/z 126.

-

Loss of the hydroxymethyl radical (•CH₂OH) to give a peak at m/z 112.

-

Cleavage of the C-C bond between the pyridine ring and the methanol group.

-

Experimental Protocols

Plausible Synthesis Route: Reduction of 3-Chloropyridine-2-carboxylic acid

A common method for the synthesis of pyridyl methanols is the reduction of the corresponding carboxylic acid.

Reaction Scheme:

Materials:

-

3-Chloropyridine-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

A solution of 3-Chloropyridine-2-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions: LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under a strictly anhydrous and inert atmosphere by trained personnel.

Role in Drug Discovery and Development

While specific signaling pathways involving this compound are not documented, its utility lies in its role as a versatile building block in the synthesis of more complex, biologically active molecules. The pyridine ring is a common feature in many approved drugs, and the chloro and hydroxymethyl groups offer handles for further chemical modifications.

The following diagram illustrates a general workflow where a building block like this compound can be utilized in a drug discovery program.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

Spectroscopic Data and Experimental Protocols for (3-Chloropyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural confirmation. This technical guide provides a summary of predicted spectroscopic data (NMR, IR, MS) for this compound and outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational algorithms and provide an estimation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Doublet | 1H | H6 (Pyridine) |

| ~7.8 | Doublet | 1H | H4 (Pyridine) |

| ~7.3 | Doublet of Doublets | 1H | H5 (Pyridine) |

| ~4.8 | Singlet | 2H | CH₂ |

| ~3.5 | Broad Singlet | 1H | OH |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C2 (Pyridine) |

| ~148 | C6 (Pyridine) |

| ~139 | C4 (Pyridine) |

| ~130 | C3 (Pyridine) |

| ~123 | C5 (Pyridine) |

| ~62 | CH₂ |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Medium | O-H stretch (alcohol) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2920 | Weak | C-H stretch (aliphatic) |

| ~1580, 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 143/145 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 108 | High | [M-Cl]⁺ |

| 78 | High | [M-CH₂OH-Cl]⁺ (Pyridyl cation) |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean spatula tip amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

-

If using direct injection, the sample can be introduced via a heated probe. For GC-MS, the sample is injected into the gas chromatograph.

-

-

Data Acquisition:

-

The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate ions.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for the characterization of this compound. While the predicted data offers valuable insights into the expected spectral features, it is imperative that experimental data be acquired for definitive structural confirmation and for use in any regulatory or publication purposes. The provided protocols offer a starting point for researchers to obtain high-quality experimental spectra for this and similar compounds.

The Ascendant Trajectory of (3-Chloropyridin-2-yl)methanol Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Within this vast chemical space, (3-Chloropyridin-2-yl)methanol and its derivatives are emerging as a class of compounds with significant therapeutic potential. The strategic placement of the chloro and methanol substituents on the pyridine ring offers a versatile platform for synthetic elaboration, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound derivatives, with a focus on their burgeoning role in the development of novel therapeutics.

Synthetic Strategies and Chemical Landscape

The synthetic accessibility of this compound derivatives is a key driver of their exploration in drug discovery. The core scaffold itself can be prepared through various established synthetic routes, often involving the reduction of the corresponding carboxylic acid or aldehyde.

A prevalent synthetic handle is the hydroxyl group of the methanol moiety, which allows for the creation of diverse libraries of ester and ether derivatives. These modifications can significantly impact the lipophilicity, metabolic stability, and target engagement of the parent compound.

General Synthetic Workflow

The synthesis of derivatives typically follows a logical progression from the starting material to the final, biologically active compounds. This workflow often involves the initial synthesis of the core this compound structure, followed by diversification through reactions at the hydroxyl group or, in some cases, substitution at other positions on the pyridine ring.

Biological Potential and Therapeutic Applications

While research specifically focused on this compound derivatives is still maturing, the broader class of chloropyridinyl and pyridinyl-methanol compounds has demonstrated significant promise in several therapeutic areas. Extrapolating from these findings provides a strong rationale for the continued investigation of this particular scaffold.

Antagonism of Transient Receptor Potential Vanilloid 3 (TRPV3)

Derivatives of the isomeric (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2] TRPV3 is a calcium-permeable cation channel primarily expressed in keratinocytes and sensory neurons, and it is implicated in pain sensation, inflammation, and skin disorders.

The mechanism of action of TRPV3 antagonists involves the blockade of ion influx through the channel, thereby modulating downstream signaling pathways associated with pain and inflammation.

One notable example is compound 74a , a (pyridin-2-yl)methanol derivative, which has demonstrated significant potency as a TRPV3 antagonist.

| Compound | Target | Assay | IC50 (µM) | Reference |

| 74a | TRPV3 | Calcium Influx Assay | 0.045 | J. Med. Chem. 2016, 59, 10, 4926–4947 |

Anticancer and Antimicrobial Activities

Chloropyridine derivatives have shown considerable promise in the fields of oncology and infectious diseases.[1] The presence of the chlorine atom can enhance the electrophilicity of the pyridine ring, facilitating interactions with biological nucleophiles and potentially leading to cytotoxic or antimicrobial effects. While specific data for this compound derivatives in these areas is limited, the known anticancer and antimicrobial activities of related compounds warrant further investigation of this scaffold.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this area. Below are representative methodologies for the synthesis of the core structure and a common biological assay.

Synthesis of this compound

Materials:

-

3-Chloropicolinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 3-chloropicolinic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

-

The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound.

In Vitro TRPV3 Antagonism Assay (Calcium Influx)

Cell Line:

-

HEK293 cells stably expressing human TRPV3.

Reagents:

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

TRPV3 agonist (e.g., 2-APB or carvacrol)

-

Test compounds (dissolved in DMSO)

Procedure:

-

HEK293-hTRPV3 cells are seeded in 96-well black-walled, clear-bottom plates and cultured overnight.

-

The cells are loaded with Fluo-4 AM in HBS containing Pluronic F-127 for 1 hour at 37 °C.

-

The loading solution is removed, and the cells are washed with HBS.

-

Test compounds at various concentrations are added to the wells and incubated for 15 minutes at room temperature.

-

The plate is placed in a fluorescence plate reader, and baseline fluorescence is recorded.

-

A TRPV3 agonist is added to all wells, and fluorescence is monitored over time.

-

The increase in intracellular calcium is measured as the change in fluorescence intensity.

-

IC₅₀ values are calculated from the concentration-response curves.

Future Directions and Potential

The exploration of this compound derivatives is still in its early stages, yet the foundational knowledge from related compound classes provides a strong impetus for continued research. The versatility of the scaffold, coupled with the demonstrated biological activities of its analogs, suggests a high probability of discovering novel drug candidates.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) studies: The synthesis and biological evaluation of a focused library of this compound derivatives will be critical to understanding the key structural features that govern their activity and selectivity.

-

Exploration of diverse therapeutic areas: Beyond TRPV3 antagonism, these derivatives should be screened against a broad range of biological targets, including kinases, proteases, and microbial enzymes.

-

In vivo efficacy and pharmacokinetic studies: Promising in vitro hits will require thorough evaluation in animal models to assess their therapeutic potential and drug-like properties.

References

Preliminary Investigation into the Biological Activity of Chloropyridinyl Methanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyridinyl methanols represent a class of heterocyclic compounds with significant potential in the development of novel therapeutic and agrochemical agents. This technical guide provides a preliminary investigation into their biological activities, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing potential mechanisms of action. The information collated herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of this promising chemical scaffold.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds, including numerous approved drugs and pesticides. The incorporation of a methanol group and a chlorine atom onto the pyridine core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on the preliminary assessment of the biological activities associated with chloropyridinyl methanols, exploring their potential as cytotoxic, antifungal, and insecticidal agents. The potential mechanisms of action, including the inhibition of dihydroorotate dehydrogenase (DHODH) and modulation of nicotinic acetylcholine receptors (nAChRs), are also discussed.

Biological Activities and Quantitative Data

The biological activities of chloropyridinyl methanols and structurally related compounds have been evaluated across several domains. This section summarizes the available quantitative data to facilitate comparison and guide future research.

Cytotoxic Activity

Substituted pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for a broad range of chloropyridinyl methanols are not extensively documented in publicly available literature, data for related substituted pyridyl and quinoline compounds provide valuable insights into their potential as anticancer agents.

Table 1: Cytotoxic Activity of Selected Pyridine and Quinoline Derivatives

| Compound Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 2-chloro-3-substituted Quinolines | Compound 7b | HePG-2 | 22.9 ± 1.81 | |

| MCF-7 | 28.2 ± 3.37 | |||

| PC3 | 18.8 ± 2.07 | |||

| Compound 3a | HePG-2 | 22.0 ± 1.57 | ||

| Compound 3b | MCF-7 | 27.0 ± 2.38 | ||

| Pyrazolo[4,3-f]quinoline Derivatives | Compound 1M | NUGC-3 | < 8 | [1] |

| Compound 2E | NUGC-3 | < 8 | [1] | |

| Compound 2P | NUGC-3 | < 8 | [1] |

Note: The data presented are for structurally related compounds and should be considered indicative of the potential of chloropyridinyl methanols.

Antifungal Activity

The antifungal potential of pyridine derivatives has been recognized, although specific minimum inhibitory concentration (MIC) values for chloropyridinyl methanols are not widely reported. The data below for related heterocyclic compounds suggest that this chemical class warrants further investigation for antifungal applications.

Table 2: Antifungal Activity of Selected Heterocyclic Compounds

| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Pyridyl substituted thiazolyl triazoles | Gram-positive bacteria | < 3.09 - 500 | [2] |

| Methanol extracts of various plants | Various fungi | 10.46 - 166,000 | [3] |

| Pyrimidine derivatives | Various phytopathogenic fungi | Not specified | [4] |

Note: This table provides a general overview of the antifungal potential of related compound classes, highlighting the need for specific testing of chloropyridinyl methanols.

Insecticidal Activity

Chloropyridinyl moieties are core components of neonicotinoid insecticides, which act as agonists of insect nAChRs.[5][6] This established mode of action suggests that chloropyridinyl methanols may also possess insecticidal properties.

Table 3: Insecticidal Activity of Selected Pyridine Derivatives

| Compound | Target Insect | LC50 (ppm) | Time (h) | Reference(s) |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid nymphs | 0.029 | 24 | [7] |

| 0.006 | 48 | [7] | ||

| Cowpea aphid adults | 0.149 | 24 | [7] | |

| 0.017 | 48 | [7] | ||

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Cowpea aphid nymphs | 0.040 | 24 | [7] |

| 0.007 | 48 | [7] | ||

| Cowpea aphid adults | 0.183 | 24 | [7] | |

| 0.022 | 48 | [7] | ||

| Acetamiprid (standard) | Cowpea aphid nymphs | 0.045 | 24 | [7] |

| 0.006 | 48 | [7] | ||

| Cowpea aphid adults | 0.225 | 24 | [7] | |

| 0.023 | 48 | [7] |

Note: The compounds listed are complex pyridine derivatives, and their high insecticidal activity suggests that simpler chloropyridinyl methanols may also be active.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of chloropyridinyl methanols are likely mediated through their interaction with specific cellular targets. Based on the activities of related compounds, two primary mechanisms are proposed: inhibition of dihydroorotate dehydrogenase (DHODH) and modulation of nicotinic acetylcholine receptors (nAChRs).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8] Inhibition of DHODH can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer and immunosuppressive drugs.[9][10] Several DHODH inhibitors are currently in clinical practice or development.[9] The structural similarity of chloropyridinyl methanols to known DHODH inhibitors suggests they may act through this pathway.

Caption: Proposed DHODH inhibition pathway by chloropyridinyl methanols.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Neonicotinoid insecticides, which feature a chloropyridinyl core, act as agonists at insect nAChRs, leading to overstimulation of the nervous system and eventual death.[5][6] This suggests that chloropyridinyl methanols could also interact with nAChRs. These ligand-gated ion channels are crucial for synaptic transmission in both insects and mammals, although subtype selectivity can provide a basis for targeted activity.

Caption: Postulated mechanism of action via nAChR agonism.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of chloropyridinyl methanols.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of chloropyridinyl methanols on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Chloropyridinyl methanol compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the chloropyridinyl methanol in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of chloropyridinyl methanols against fungal pathogens using the broth microdilution method, following CLSI guidelines with modifications.[4]

Materials:

-

Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium, buffered with MOPS

-

Chloropyridinyl methanol compound

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline or water, adjusted to a specific turbidity.

-

Compound Dilution: Prepare serial two-fold dilutions of the chloropyridinyl methanol in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be assessed visually or by reading the optical density.

DHODH Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of recombinant human DHODH by chloropyridinyl methanols.

Materials:

-

Recombinant human DHODH

-

L-dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Chloropyridinyl methanol compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ10. Dilute the DHODH enzyme to the desired working concentration in the assay buffer.

-

Compound Addition: Add serial dilutions of the chloropyridinyl methanol to the wells of a 96-well plate.

-

Enzyme Addition and Incubation: Add the DHODH enzyme solution to each well and incubate to allow for compound binding.

-

Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the reaction by adding the reaction mix to each well.

-

Measurement: Immediately measure the decrease in absorbance at 600 nm over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value for the compound.

nAChR Binding Assay

This radioligand binding assay determines the affinity of chloropyridinyl methanols for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest

-

Radioligand (e.g., [³H]epibatidine)

-

Chloropyridinyl methanol compound

-

Assay buffer

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus and scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the chloropyridinyl methanol (competitor). Include wells for total binding (no competitor) and non-specific binding (excess of a known nAChR ligand).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor and determine the Ki value.

Conclusion and Future Directions

This preliminary investigation highlights the potential of chloropyridinyl methanols as a versatile scaffold for the development of new bioactive molecules. The available data on related compounds suggest promising cytotoxic, antifungal, and insecticidal activities. The proposed mechanisms of action, involving the inhibition of DHODH and modulation of nAChRs, provide a solid foundation for further mechanistic studies.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of chloropyridinyl methanols to establish clear structure-activity relationships. Direct determination of IC50, MIC, and Ki values for these compounds against a panel of cancer cell lines, fungal pathogens, and nAChR subtypes is crucial. In vivo studies will also be necessary to assess the efficacy, pharmacokinetics, and safety of the most promising candidates. The detailed experimental protocols provided in this guide offer a starting point for these essential next steps in unlocking the full therapeutic and agrochemical potential of chloropyridinyl methanols.

References

- 1. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetamiprid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. b.aun.edu.eg [b.aun.edu.eg]

- 8. scbt.com [scbt.com]

- 9. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of (3-Chloropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of (3-Chloropyridin-2-yl)methanol, a key building block in medicinal chemistry and drug development. This document summarizes its known properties, explores its reactive potential, and discusses its stability profile, offering valuable insights for its application in complex molecule synthesis.

Core Properties of this compound

This compound is a substituted pyridine derivative containing both a reactive hydroxymethyl group and a chloro substituent on the pyridine ring. These functional groups are pivotal to its utility as a versatile intermediate in the synthesis of a wide range of biologically active molecules.

| Property | Value | Source |

| CAS Number | 60588-81-0 | [1] |

| Molecular Formula | C6H6ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Predicted Boiling Point | 234.9 ± 25.0 °C | [1] |

| Predicted Density | 1.324 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 12.80 ± 0.10 | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1] |

Reactivity Analysis

The reactivity of this compound is primarily dictated by its two functional groups: the primary alcohol and the chlorine atom on the electron-deficient pyridine ring. These sites allow for a variety of chemical transformations, making it a valuable synthon.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality of this compound can undergo several common transformations.

1. Oxidation to 3-Chloro-2-pyridinecarboxaldehyde:

The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 3-chloro-2-pyridinecarboxaldehyde. This transformation is a key step in synthesizing various heterocyclic compounds. A common and effective oxidizing agent for this purpose is manganese dioxide (MnO₂).

Experimental Protocol: Oxidation of this compound

-

Materials: this compound, activated manganese dioxide (MnO₂), and a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add a stoichiometric excess of activated MnO₂ to the solution.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the MnO₂.

-

Wash the filter cake with the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-chloro-2-pyridinecarboxaldehyde, which can be further purified by chromatography or recrystallization.

-

2. Conversion to 2-(Chloromethyl)-3-chloropyridine:

The hydroxyl group can be converted into a better leaving group, such as a chloride, to facilitate nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[2][3][4][5]

Experimental Protocol: Chlorination of this compound

-

Materials: this compound, thionyl chloride (SOCl₂), and a suitable solvent like dichloromethane (CH₂Cl₂) or toluene. A non-nucleophilic base such as pyridine may be used to neutralize the HCl generated.[2][3]

-

Procedure:

-

Dissolve this compound in the solvent and cool the solution in an ice bath.

-

Slowly add thionyl chloride to the cooled solution with stirring.

-

If using, add pyridine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by adding it to ice water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(chloromethyl)-3-chloropyridine.

-

Reactions of the Chloro Group

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chlorine at the 2- or 4-positions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this type of reaction.

Nucleophilic Substitution:

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride. The synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine demonstrates the reactivity of the 2-chloro position to nucleophilic attack by hydrazine, suggesting that the 3-chloro position in this compound would also be reactive, albeit potentially requiring more forcing conditions.

Experimental Protocol: Nucleophilic Substitution with an Amine (General)

-

Materials: this compound, a primary or secondary amine, a base (e.g., potassium carbonate or triethylamine), and a high-boiling polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

-

Procedure:

-

Combine this compound, the amine, and the base in the solvent.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Stability Profile

-

pH Stability: Pyridine and its derivatives are generally stable under neutral and basic conditions. In strongly acidic conditions, the pyridine nitrogen can be protonated, which may affect the reactivity of the ring. The alcohol functional group is stable over a wide pH range but can be susceptible to elimination reactions under strongly acidic or basic conditions at elevated temperatures.

-

Thermal Stability: The compound is expected to be reasonably stable at room temperature when stored in an inert atmosphere.[1] At elevated temperatures, decomposition may occur.

-

Light Sensitivity: As with many organic compounds, prolonged exposure to light may cause degradation. It is advisable to store the compound in a dark container.

Visualizing the Reactivity

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

References

An In-depth Technical Guide to the Material Safety Data Sheet of (3-Chloropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS), now globally standardized as the Safety Data Sheet (SDS), for the chemical compound (3-Chloropyridin-2-yl)methanol. Intended for an audience engaged in research and development, this document synthesizes critical safety, handling, and toxicological data into a practical and accessible format. It includes structured data tables, detailed experimental protocols representative of safety testing, and logical workflow diagrams to ensure safe and compliant use of this compound in a laboratory setting.

Section 1: Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 60588-81-0[1] |

| Molecular Formula | C₆H₆ClNO[1] |

| Molecular Weight | 143.57 g/mol [1] |

| Synonyms | 3-Chloro-2-pyridinemethanol, 3-Chloro-2-hydroxymethylpyridine, (3-Chloro-2-pyridyl)methanol[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Appearance | Solid[2] | |

| Boiling Point | 234.9 ± 25.0 °C[1] | Predicted |

| Density | 1.324 ± 0.06 g/cm³[1] | Predicted |

| pKa | 12.80 ± 0.10[1] | Predicted |

| Storage Temperature | Room Temperature, Inert Atmosphere[1] |

Section 2: Hazard Identification and GHS Classification

While specific GHS classification for this compound is not widely published, data for the closely related isomer, (2-Chloropyridin-3-yl)methanol (CAS 42330-59-6), provides a strong basis for hazard assessment. The primary hazard class identified is "IRRITANT".[1]

Table 3: GHS Hazard Classification (Based on isomer (2-Chloropyridin-3-yl)methanol)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed[3] |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin[3] |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[3] |

The following diagram illustrates the logical flow of hazard communication based on the GHS framework.

Section 3: Safe Handling and Emergency Protocols

Proper handling and emergency preparedness are crucial when working with potentially hazardous chemicals. The following protocols are derived from standard safety procedures for irritant and toxic compounds.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[2]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection : Avoid breathing dust or vapors.[2] If ventilation is inadequate, use a NIOSH-approved respirator.

-

General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

The following workflow outlines the immediate actions to be taken in the event of accidental exposure.

Spill Management

Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of TRPV3 Antagonists Utilizing Pyridine-Based Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of potent Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, with a focus on derivatives of (pyridin-2-yl)methanol. While a direct synthetic route from (3-Chloropyridin-2-yl)methanol to a specific, highly active TRPV3 antagonist is not extensively documented in publicly available literature, this document outlines the synthesis of a well-characterized and potent antagonist, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (Compound 74a ), a key example from research by AbbVie.[1][2][3] The protocols and data presented are based on established synthetic strategies for this class of compounds and serve as a detailed guide for researchers in the field.

Introduction to TRPV3 and its Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes. It is implicated in a variety of physiological processes, including temperature sensation, pain perception, skin barrier function, and hair growth. Dysregulation of TRPV3 activity has been linked to various skin disorders, making it an attractive therapeutic target for the development of novel analgesics and dermatological treatments.[4][5] Antagonists of the TRPV3 channel have shown promise in preclinical models of neuropathic and inflammatory pain.[1][3]

The (pyridin-2-yl)methanol moiety has been identified as a critical pharmacophore in a series of potent and selective TRPV3 antagonists.[1][2] This structural feature is key to the inhibitory activity of these compounds.

Quantitative Data of a Key TRPV3 Antagonist

The following table summarizes the in vitro potency of the representative TRPV3 antagonist, Compound 74a .

| Compound Name | Structure | Target | Assay | IC50 (µM) | KB (µM) |

| cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (74a ) | [Image of the chemical structure of Compound 74a] | Human TRPV3 | Calcium Influx | 0.38[6] | 0.56[4] |

Experimental Protocols

While a direct, detailed protocol starting from this compound is not available, the following section outlines a plausible multi-step synthesis for a potent TRPV3 antagonist based on reported methodologies for analogous compounds.[1][2] The synthesis of Compound 74a involves the construction of a substituted cyclobutane core followed by the introduction of the key pyridinylmethanol group.

General Synthetic Approach

The synthesis of dipyridyl TRPV3 antagonists can be approached through a convergent strategy. This typically involves the preparation of a functionalized cyclobutanone intermediate, followed by the addition of a pyridinyl organometallic reagent and subsequent stereoselective reduction.

Illustrative Synthesis of a Dipyridyl TRPV3 Antagonist

The following is a representative, multi-step synthesis of a dipyridyl TRPV3 antagonist, illustrating the key chemical transformations.

Step 1: Synthesis of the Cyclobutanone Intermediate

A key step is the [2+2] cycloaddition of a ketene with an appropriately substituted olefin to form the cyclobutanone ring.

-

Reaction: Dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) is reacted with a substituted alkene (e.g., 1-(4-(trifluoromethyl)pyridin-2-yl)ethen-1-one) to yield a dichlorocyclobutanone.

-

Protocol:

-

To a solution of the substituted alkene in a suitable solvent (e.g., diethyl ether or toluene) at 0°C, add triethylamine.

-

Slowly add a solution of dichloroacetyl chloride in the same solvent, maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

-

The resulting crude dichlorocyclobutanone is then dehalogenated using a reducing agent like zinc dust in acetic acid to afford the desired cyclobutanone.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Addition of the Pyridinyl Group

The pyridinyl group is introduced via a nucleophilic addition to the cyclobutanone.

-

Reaction: The cyclobutanone intermediate is reacted with a 2-pyridinyl organometallic reagent, such as 2-pyridinyllithium or a 2-pyridinyl Grignard reagent.

-

Protocol:

-

Prepare the 2-pyridinyl organometallic reagent by reacting 2-bromopyridine with n-butyllithium or magnesium.

-

To a solution of the cyclobutanone in an anhydrous ether solvent at low temperature (e.g., -78°C), slowly add the freshly prepared 2-pyridinyl organometallic reagent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography.

-

Step 3: Stereoselective Reduction

A stereoselective reduction of a ketone precursor is employed to introduce the desired stereochemistry of the hydroxyl group in the final product.

-

Reaction: An asymmetric ketone hydrosilylation or a chiral reducing agent is used to achieve high diastereoselectivity.

-

Protocol (Asymmetric Hydrosilylation):

-

To a solution of the ketone precursor and a chiral ligand (e.g., a BINAP derivative) in an appropriate solvent, add a rhodium or ruthenium catalyst.

-

Add a silane reducing agent (e.g., diphenylsilane).

-

Stir the reaction at room temperature until the reduction is complete.

-

Work up the reaction and purify the product to obtain the desired stereoisomer of the final TRPV3 antagonist.

-

Visualizations

TRPV3 Signaling Pathway

The activation of the TRPV3 channel leads to an influx of Ca2+, initiating a downstream signaling cascade that can be modulated by antagonists.

Caption: Simplified TRPV3 signaling pathway and point of antagonist intervention.

General Synthetic Workflow

The synthesis of pyridinylmethanol-based TRPV3 antagonists follows a structured workflow.

Caption: General workflow for the synthesis of TRPV3 antagonists.

References

- 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application of (3-Chloropyridin-2-yl)methanol in Medicinal Chemistry: A Versatile Building Block for Bioactive Compounds

(3-Chloropyridin-2-yl)methanol has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive chloropyridine core and a primary alcohol functional group, offer multiple avenues for chemical modification, enabling the synthesis of a diverse range of biologically active molecules. This scaffold has been successfully incorporated into compounds targeting a variety of therapeutic areas, including agriculture (as pesticides) and human health.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic and drug discovery endeavors.

Application Notes

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of complex heterocyclic compounds. The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The methanol group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.

A notable application of this building block is in the development of novel pyrazole carboxamide derivatives with potent insecticidal and fungicidal activities . These compounds are of significant interest in the agrochemical industry for crop protection. Furthermore, the broader class of chloropyridine-containing compounds has shown promise in anticancer research. While not directly featuring the 3-chloro-2-methanol substitution pattern, related isomers have been investigated for their cytotoxic effects against various cancer cell lines.

Another area of interest is the development of modulators of ion channels . For instance, derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders. This highlights the potential of the pyridinyl methanol scaffold in the development of novel therapeutics for neurological and inflammatory conditions.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of bioactive molecules.

Protocol 1: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This protocol outlines the multi-step synthesis of a key intermediate used in the preparation of pyrazole-based pesticides, starting from this compound.

Step 1: Oxidation of this compound to 3-Chloropyridine-2-carbaldehyde

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

-

A detailed, multi-step synthesis for this compound has been reported, starting from the corresponding hydrazine derivative of 3-chloropyridine. The initial step involves the reaction of 2,3-dichloropyridine with hydrazine hydrate to form (3-chloropyridin-2-yl)hydrazine.

-

This hydrazine is then condensed with diethyl maleate, followed by bromination and oxidation to yield the target pyrazole carboxylic acid.

A representation of this synthetic workflow is provided in the diagram below.

Protocol 2: Synthesis of a Pyrazole Carboxamide Derivative

This protocol describes the final step in the synthesis of a bioactive pyrazole carboxamide.

-

To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in a fresh portion of solvent and add it dropwise to a solution of the desired amine (e.g., a substituted aniline) (1.1 eq) and a base such as triethylamine (1.5 eq) at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide.

Data Presentation

The following tables summarize the biological activity of representative compounds synthesized using this compound as a building block.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |

| I-a | Rhizoctonia solani | 0.37 | [1] |

| I-b | Botrytis cinerea | 5.8 | [2] |

| I-c | Fusarium oxysporum | 12.5 | [3] |

| I-d | Alternaria solani | >50 | [2] |

| Fluxapyroxad (Commercial Fungicide) | Rhizoctonia solani | 0.033 | [3] |

Table 2: Insecticidal Activity of Pyrazole Carboxamide Derivatives

| Compound ID | Target Insect | LC50 (mg/L) | Reference |

| II-a | Plutella xylostella (Diamondback Moth) | 5.5 | [4] |

| II-b | Helicoverpa armigera (Cotton Bollworm) | 8.2 | [4] |

| II-c | Aphis craccivora (Bean Aphid) | 25 | [4] |

| Tolfenpyrad (Commercial Insecticide) | Plutella xylostella | 1.2 | [5] |

Signaling Pathways and Mechanisms of Action

The biological effects of compounds derived from this compound are mediated through their interaction with specific cellular targets and signaling pathways.

Mitochondrial Respiration Inhibition in Fungi and Insects

Many pyrazole carboxamide pesticides function by inhibiting mitochondrial respiration, a crucial process for energy production in living organisms. Specifically, they target Complex I (NADH:ubiquinone oxidoreductase) or Complex II (succinate dehydrogenase) of the electron transport chain. By blocking electron flow, these compounds disrupt ATP synthesis, leading to cellular dysfunction and ultimately, the death of the target pest.

Modulation of TRPV3 Signaling Pathway

The pyridinyl methanol scaffold is also found in modulators of the TRPV3 ion channel. TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons. Its activation leads to an influx of Ca²⁺ ions, which triggers downstream signaling cascades involved in thermosensation, pain perception, and skin barrier homeostasis. Antagonists of TRPV3 that incorporate a pyridinyl methanol moiety can block this channel, thereby preventing the initiation of these signaling events. This makes them promising candidates for the treatment of chronic pain and inflammatory skin conditions.

References

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Oxidation of (3-Chloropyridin-2-yl)methanol to 3-Chloropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of (3-chloropyridin-2-yl)methanol to its corresponding aldehyde, 3-chloropyridine-2-carbaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. Four common and effective oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Manganese Dioxide (MnO₂) oxidation, and Pyridinium Chlorochromate (PCC) oxidation.

These protocols are based on established chemical literature for the oxidation of primary alcohols, particularly those with heterocyclic and benzylic structures similar to this compound. While specific yields for this exact substrate are not widely reported and can be substrate-dependent, the provided methods are robust and can be optimized to achieve high conversion rates.

Comparison of Oxidation Protocols

The choice of oxidation method often depends on factors such as substrate sensitivity, scale of the reaction, and tolerance to different reagents and byproducts. The following table summarizes the key characteristics of each protocol to aid in method selection.

| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Manganese Dioxide (MnO₂) | Pyridinium Chlorochromate (PCC) |

| Oxidizing Agent | Dess-Martin Periodinane | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride | Activated Manganese Dioxide | Pyridinium Chlorochromate |

| Typical Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM) | Dichloromethane (DCM), Chloroform, Hexane, Acetone | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |

| Reaction Time | 1 - 4 hours | 1 - 3 hours | 2 - 72 hours | 2 - 4 hours |

| Typical Yield Range | High (often >90%) | High (often >90%) | Moderate to High (variable) | Good to High (typically 80-95%) |

| Key Advantages | Mild conditions, neutral pH, short reaction times, high chemoselectivity.[1] | Mild conditions, wide functional group tolerance.[2] | Inexpensive, useful for activated alcohols.[3] | Mild and selective, avoids over-oxidation to carboxylic acid.[4][5] |

| Key Disadvantages | Potentially explosive nature of DMP, relatively expensive.[1] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[2] | Often requires a large excess of reagent, reaction times can be long and variable. | Chromium-based reagent (toxic), can be acidic.[4] |

| Work-up | Quenching with sodium thiosulfate, extraction. | Quenching with water, extraction. | Filtration to remove MnO₂, extraction. | Filtration through Celite, extraction. |

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for converting primary alcohols to aldehydes.[6][7] It is performed at room temperature and typically gives high yields with a simple work-up procedure.[6]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.1 - 1.5 eq.) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-chloropyridine-2-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize alcohols. It is known for its mild conditions and broad functional group compatibility, though it requires cryogenic temperatures and produces a volatile, odorous byproduct.[2]

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, dropping funnels, magnetic stirrer, and inert atmosphere setup

Procedure:

-

To a solution of oxalyl chloride (1.5 - 2.0 eq.) in anhydrous DCM in a three-necked flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of anhydrous DMSO (2.0 - 3.0 eq.) in anhydrous DCM via a dropping funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30-60 minutes at -78 °C.

-

Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (4.0 - 5.0 eq.) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature over 30-60 minutes.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent, particularly effective for benzylic and heterocyclic alcohols.[3] The reaction is heterogeneous and often requires a large excess of activated MnO₂.

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform

-

Celite®

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer/overhead stirrer

Procedure:

-

To a solution of this compound (1.0 eq.) in DCM or chloroform, add activated manganese dioxide (5 - 20 eq. by weight).

-

Stir the suspension vigorously at room temperature. The reaction time can vary significantly (from a few hours to several days) depending on the activity of the MnO₂ and the substrate. Monitor the reaction by TLC. Gentle heating may be applied to accelerate the reaction.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the filter cake thoroughly with DCM or chloroform.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[4][5] The reaction is typically performed in dichloromethane.[4]

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Celite® or Silica Gel

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a stirred suspension of PCC (1.5 - 2.0 eq.) and Celite® or silica gel in anhydrous DCM, add a solution of this compound (1.0 eq.) in anhydrous DCM in one portion at room temperature.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the oxidation of this compound to 3-Chloropyridine-2-carbaldehyde using the four described methods.

Caption: General workflow for the oxidation of this compound.

Logical Relationship of Oxidation Methods

This diagram shows the logical relationship between the starting material, the different oxidation methodologies, and the final product.

Caption: Oxidation pathways from alcohol to aldehyde.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Swern Oxidation [organic-chemistry.org]

Application Notes and Protocols: (3-Chloropyridin-2-yl)methanol as a Versatile Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals